Product packaging for 4-Pyridin-4-ylbutanal(Cat. No.:CAS No. 192643-84-8)

4-Pyridin-4-ylbutanal

Cat. No.: B062264
CAS No.: 192643-84-8
M. Wt: 149.19 g/mol
InChI Key: GDJNTTIGXNNPQF-UHFFFAOYSA-N
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Description

4-Pyridin-4-ylbutanal (CAS 192643-84-8) is a valuable organic compound with the molecular formula C 9 H 11 NO and a molecular weight of 149.19 g/mol . It features a pyridine heterocycle linked to a butanal chain, making it a versatile aldehyde intermediate in synthetic chemistry. This compound is primarily used as a crucial building block in research and development for constructing more complex molecules. Its aldehyde group is a reactive handle for various chemical transformations, such as nucleophilic addition and reductive amination, allowing for the introduction of diverse functional groups. The pyridine ring is a common motif in pharmaceuticals and functional materials, underscoring the reagent's utility in medicinal chemistry and materials science . Disclaimer: This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B062264 4-Pyridin-4-ylbutanal CAS No. 192643-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJNTTIGXNNPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466048
Record name 4-pyridin-4-ylbutanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192643-84-8
Record name 4-Pyridinebutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192643-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-pyridin-4-ylbutanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Pyridin 4 Ylbutanal and Its Key Precursors

Direct Synthetic Routes to 4-Pyridin-4-ylbutanal

Direct synthetic strategies for this compound primarily involve the functionalization of a pre-existing pyridine (B92270) ring or the elaboration of a butanal derivative. A key precursor in many of these routes is 4-(pyridin-4-yl)butan-1-ol, which can be subsequently oxidized to the target aldehyde.

Approaches Involving Pyridine Functionalization

The introduction of a butanal or a protected butanal moiety at the 4-position of the pyridine ring is a key strategy. One common approach involves the use of 4-substituted pyridines as starting materials. For instance, the reaction of 4-halopyridines with a suitable four-carbon building block can be employed.

A notable synthesis of the precursor, 4-(pyridin-4-yl)butan-1-ol, starts from 4-bromopyridine (B75155) hydrochloride. This multi-step process includes condensation, salification, hydrolysis, and basification to yield the desired alcohol, which can then be oxidized to this compound.

Mild oxidation methods are crucial to prevent the over-oxidation of the aldehyde to a carboxylic acid. Several reagents are well-suited for this transformation:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields in converting primary alcohols to aldehydes. wikipedia.orgchemistrysteps.comalfa-chemistry.comchem-station.comorganic-chemistry.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes at room temperature. wikipedia.orgwikipedia.org The reaction is often buffered with pyridine to neutralize the acetic acid byproduct. wikipedia.org

Pyridinium (B92312) Chlorochromate (PCC): PCC is a milder alternative to other chromium-based oxidants and effectively converts primary alcohols to aldehydes without significant over-oxidation. masterorganicchemistry.comresearchgate.netdoubtnut.com

The choice of oxidant depends on the specific substrate and the desired reaction conditions. The following table summarizes the key features of these common oxidation methods.

Oxidation MethodReagentsTypical ConditionsAdvantages
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow temperature (-78 °C)Mild, high yield, avoids heavy metals
Dess-Martin OxidationDess-Martin PeriodinaneRoom temperatureMild, selective, neutral pH
PCC OxidationPyridinium ChlorochromateRoom temperatureMilder than other chromium reagents

Strategies Utilizing Butanal Derivatives

Synthesizing this compound from butanal derivatives often involves creating a bond between the butanal moiety and the pyridine ring. This can be challenging due to the reactivity of the aldehyde group. Therefore, a protected form of butanal, such as a butanal acetal (B89532), is typically used. For instance, a Grignard reagent derived from a 4-halobutanal acetal could potentially react with a pyridine derivative, followed by deprotection to reveal the aldehyde. However, specific examples for the direct synthesis of this compound using this strategy are not extensively reported in the literature.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient approach to complex molecules like substituted pyridines.

Hantzsch-Type Pyridine Synthesis Incorporating Aldehyde Moieties

The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.orgnih.govyoutube.comscispace.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgwikipedia.org

To synthesize a molecule like this compound using this method, one would theoretically need to incorporate the butanal functionality into one of the starting materials. For example, a β-ketoester containing a protected butanal side chain could be envisioned. However, the complexity of such a starting material and potential side reactions involving the aldehyde group make this a challenging approach. The standard Hantzsch synthesis is more commonly employed for the preparation of symmetrically substituted pyridines. nih.gov

Condensation Reactions with Pyridine Derivatives and Aldehydes

Other condensation reactions can be employed to construct the pyridine ring. These often involve the reaction of 1,5-dicarbonyl compounds or their equivalents with a nitrogen source. While versatile for the synthesis of various pyridine derivatives, the direct incorporation of a butanal side chain into these reactions to specifically yield this compound is not a commonly reported strategy.

Catalytic Transformations in the Synthesis of Pyridyl Butanals

Catalytic methods provide powerful tools for the synthesis of functionalized pyridines, often with high efficiency and selectivity.

One potential catalytic route to this compound is the hydroformylation of a suitable alkene precursor, such as 4-propenylpyridine. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically using cobalt or rhodium catalysts. nih.gov This reaction could theoretically produce a mixture of linear and branched aldehydes. Careful selection of catalysts and reaction conditions would be necessary to favor the formation of the desired linear butanal product.

Another catalytic approach involves the cross-coupling of a 4-substituted pyridine with a four-carbon fragment. Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon bonds. However, the direct introduction of a butanal moiety via these methods is complicated by the reactivity of the aldehyde. A more feasible strategy would involve the coupling of a precursor that can be readily converted to the butanal.

Deprotonative Coupling Approaches

Deprotonative metalation is a powerful strategy for the C-H functionalization of pyridines. For 4-substituted pyridines, deprotonation typically occurs at the C2 position due to the inductive effect of the nitrogen atom. However, functionalization at the methyl group of 4-methylpyridine (B42270) (γ-picoline) is a common approach to building carbon chains at the C4 position. hmdb.ca

This strategy involves treating 4-picoline with a strong base, such as an organolithium reagent or a hindered amide base like lithium diisopropylamide (LDA), to generate a nucleophilic benzylic-type anion. This anion can then react with various electrophiles to extend the side chain. To synthesize the four-carbon chain of this compound, a three-carbon electrophile is required. For instance, reaction with propylene (B89431) oxide would yield 1-(pyridin-4-yl)butan-2-ol (B1399567) after ring-opening. Subsequent oxidation steps would be necessary to convert the secondary alcohol to a ketone and then rearrange the carbon skeleton, making this a less direct route.

A more direct approach involves reacting the 4-picolyl anion with a three-carbon electrophile that already contains a protected aldehyde or alcohol functionality, such as 3-bromopropionaldehyde acetal or 3-chloropropanol. The subsequent deprotection and oxidation would then yield the target butanal. Recent advancements have demonstrated that organosodium bases, like n-butylsodium, can selectively deprotonate the C4 position of unsubstituted pyridine, offering a direct route to 4-functionalized pyridines. nih.gov This method allows for transition-metal-free alkylation with primary alkyl halides or, after transmetalation to zinc, Negishi cross-coupling with various halides. nih.gov

Reagent ClassExample BaseCommon ElectrophilesResulting Intermediate
Organolithiumn-ButyllithiumPropylene Oxide1-(Pyridin-4-yl)butan-2-ol
Lithium AmideLDA3-Bromopropionaldehyde acetal4-(Pyridin-4-yl)butanal acetal
Organosodiumn-Butylsodium1-Bromo-3-chloropropane4-(3-Chloropropyl)pyridine

Transition Metal-Catalyzed Hydroformylation for Aldehyde Formation

Transition metal-catalyzed hydroformylation, or the "oxo process," is a fundamental industrial reaction that introduces an aldehyde group onto an alkene. This reaction typically uses rhodium or cobalt catalysts and involves the addition of carbon monoxide and hydrogen across the double bond. atlantis-press.com A plausible pathway to this compound is the hydroformylation of a precursor alkene, such as 4-allylpyridine.

The key challenge in the hydroformylation of unsymmetrical alkenes is controlling the regioselectivity—that is, whether the formyl group adds to the terminal carbon (to form the linear aldehyde) or the internal carbon (to form the branched aldehyde). For the synthesis of this compound from 4-allylpyridine, the formation of the linear aldehyde is desired.

Studies on the hydroformylation of 4-vinylpyridine (B31050) have shown that rhodium catalysts modified with phosphine (B1218219) ligands can exhibit high chemoselectivity but often favor the branched aldehyde, 2-(4-pyridyl)propanal. thieme-connect.comderpharmachemica.com The regioselectivity is strongly influenced by the electronic and steric properties of the phosphine ligands, the solvent, and the reaction conditions (temperature, pressure). rsc.orgcapes.gov.br For styrenic substrates, bulky phosphine ligands are known to favor the formation of the branched product. However, for aliphatic alkenes, different ligand systems can be employed to enhance selectivity for the linear product. By carefully selecting the rhodium catalyst and phosphine ligands, it is possible to direct the hydroformylation of 4-allylpyridine towards the desired linear product, which upon isomerization would yield this compound.

Catalyst SystemSubstrateMajor ProductSignificance
Rhodium/Phosphine4-Vinylpyridine2-(4-Pyridyl)propanal (Branched)Demonstrates feasibility of hydroformylating pyridyl alkenes. thieme-connect.com
Rhodium/Phosphine1-Aryl-4-vinylpyridineLinear AldehydeShows that substrate electronics influence regioselectivity. capes.gov.br
Rhodium/ZeoliteHex-1-eneHeptanal (Linear)Encapsulated catalysts can significantly improve linear selectivity. rsc.org

Organic Photoredox Catalysis in Related Systems

Organic photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions, often utilizing visible light to generate reactive radical intermediates. organic-chemistry.org The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated (electron-deficient) heteroaromatic ring, is particularly relevant for the functionalization of pyridines. nih.govchim.it

In this context, a synthetic route to this compound could be envisioned by the addition of a four-carbon alkyl radical containing a protected aldehyde group to the pyridine ring. The radical can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation), alkyl halides, or boronic acids, using a photocatalyst like eosin (B541160) Y or an iridium complex. nih.govrsc.org

The reaction typically proceeds by protonating the pyridine nitrogen to increase its electrophilicity. The photoredox catalyst, upon excitation by light, initiates a single-electron transfer (SET) process to generate the alkyl radical from its precursor. This radical then adds to the C2 or C4 position of the protonated pyridine. Subsequent oxidation of the resulting pyridinyl radical cation intermediate and deprotonation rearomatizes the ring, yielding the C4-alkylated product. The regioselectivity (C2 vs. C4) is influenced by both steric and electronic factors. For pyridine itself, the Minisci reaction often yields a mixture of C2 and C4 isomers, but substitution on the ring can direct the addition.

Radical PrecursorPhotocatalystReaction TypeProduct Type
Alkyl Boronic Acids[Ru(bpy)₃]Cl₂Photoredox-mediated MinisciC4-Alkylated Pyridines rsc.org
Carboxylic AcidsIridium complexesOxidative Decarboxylation/MinisciC-H Alkylated Heteroarenes acs.org
Alkyl HalidesOrganic Dyes (Eosin Y)Reductive Radical Generation/AdditionAlkylated Pyridines nih.gov

Advanced Synthetic Strategies

Solid-Supported Synthesis Techniques for Pyridyl Derivatives

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and for simplifying purification processes, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov Various strategies have been developed for the solid-supported synthesis of pyridine derivatives.

One approach involves immobilizing a precursor onto a solid support (e.g., a polymer resin) and then carrying out the pyridine ring-forming reaction on the resin. For example, a key building block can be attached to the resin, followed by sequential reactions to construct the heterocyclic ring. Alternatively, a pre-formed pyridine scaffold can be attached to the resin and subsequently functionalized. For instance, a resin-bound amine could react with 2,4-dichloro-3-nitropyridine, followed by further substitution, reduction of the nitro group, and cyclization to form fused imidazo[4,5-c]pyridines.

In the context of this compound, a building block containing the butanal precursor could be attached to a resin. Then, pyridine-forming reactions, such as the Hantzsch or Bohlmann-Rahtz synthesis, could be performed. Cleavage from the resin at the final step would release the desired product into solution. This technique is particularly useful for generating a library of related compounds by varying the building blocks in each step.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has become a standard tool in modern organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. mdpi.com This technology is well-suited for the synthesis of heterocyclic compounds, including pyridines.

Two classical methods for pyridine synthesis that benefit significantly from microwave irradiation are the Hantzsch and Bohlmann-Rahtz syntheses. rsc.orgorganic-chemistry.org

Hantzsch Pyridine Synthesis : This is a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.org Microwave irradiation dramatically reduces the reaction time from hours to minutes and often improves yields. For example, various 1,4-dihydropyridines can be synthesized in minutes at temperatures around 100-140°C. thieme-connect.comderpharmachemica.combeilstein-journals.org Subsequent oxidation, which can also be microwave-assisted, yields the aromatic pyridine ring. organic-chemistry.org

Bohlmann-Rahtz Pyridine Synthesis : This method involves the reaction of an enamine with an ethynyl (B1212043) ketone. youngin.com The reaction proceeds via a Michael addition followed by a cyclodehydration. Under microwave conditions, this two-step process can often be performed in a single pot with significantly reduced reaction times (e.g., 10-20 minutes at 170°C) and improved yields compared to conventional heating. organic-chemistry.orgfigshare.comthieme-connect.comasynt.com

Synthesis NameTypical ComponentsMicrowave ConditionsAdvantage
Hantzsch SynthesisAldehyde, β-ketoester, Ammonia100-140°C, 5-30 minRapid access to dihydropyridines. beilstein-journals.org
Bohlmann-RahtzEnamine, Ethynyl Ketone150-170°C, 10-90 minOne-pot procedure, excellent regiocontrol. organic-chemistry.orgthieme-connect.com
Oxidative Aromatization1,4-Dihydropyridine, MnO₂100°C, 1 minNear-quantitative yields in extremely short time. organic-chemistry.org

Scalable Synthetic Routes for Pyridine-Derived Ligands

The prevalence of the pyridine scaffold in top-selling pharmaceuticals underscores the need for scalable, efficient, and cost-effective synthetic routes. vcu.edugoogle.com For a compound like this compound, which serves as an intermediate, developing a scalable route is crucial for potential commercial applications.

Key considerations for scalability include:

Cost and Availability of Starting Materials : Routes that begin with inexpensive and readily available feedstocks like 4-picoline are generally preferred over complex, multi-step preparations of precursors.

Atom Economy : Reactions like multi-component syntheses (e.g., Hantzsch) or catalytic cycles (e.g., hydroformylation) are often more atom-economical than classical condensation reactions that produce stoichiometric byproducts.

Process Safety and Environmental Impact : Avoiding hazardous reagents (e.g., certain strong oxidants or carcinogens like nitropyridines) and minimizing solvent waste are critical. google.com

Continuous Flow Chemistry : Transitioning from batch processing to continuous flow reactors can offer significant advantages in terms of safety, consistency, and throughput. Microwave-assisted flow reactors, for example, combine the benefits of rapid heating with the scalability of continuous processing, as demonstrated for both the Bohlmann-Rahtz and Hantzsch syntheses. beilstein-journals.org

A scalable route for a pyridine-derived target might involve a streamlined process that minimizes intermediate purifications. For example, researchers at Virginia Commonwealth University developed a one-step continuous flow process for a key intermediate of the drug Nevirapine, increasing the yield from 58% to 92% and projecting a 75% reduction in production costs. vcu.edu Similar principles could be applied to the synthesis of this compound or its precursors, optimizing catalyst choice, reaction conditions, and reactor technology for large-scale production.

Chemical Reactivity and Mechanistic Transformations of 4 Pyridin 4 Ylbutanal

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the adjacent alpha-carbon acidic. This electronic arrangement is the basis for its participation in numerous condensation and addition reactions.

Carbonyl Condensation Reactions (e.g., Knoevenagel, Aldol)

Carbonyl condensation reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. wikipedia.orglibretexts.org 4-Pyridin-4-ylbutanal is an active participant in these transformations, primarily through the electrophilicity of its aldehyde carbon.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). chemrj.orgwikipedia.org For this compound, the reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butanal moiety. A subsequent dehydration step yields a stable α,β-unsaturated product. wikipedia.org Studies on related pyridinecarbaldehydes have shown that these reactions can proceed efficiently, often yielding E-alkenes with high selectivity. bas.bg

The Aldol condensation occurs when the enolate of an aldehyde or ketone reacts with another carbonyl compound. magritek.com this compound can undergo a self-condensation reaction under basic conditions, where one molecule forms an enolate by deprotonation at the α-carbon (the carbon adjacent to the carbonyl group), which then attacks the carbonyl carbon of a second molecule. The resulting β-hydroxy aldehyde can then dehydrate, particularly with heating, to form an α,β-unsaturated aldehyde. wikipedia.orgorganic-chemistry.org More synthetically useful are crossed Aldol condensations, where this compound reacts with a different ketone or aldehyde. To avoid a complex mixture of products, the reaction partner is often chosen such that it cannot enolize itself (i.e., it lacks α-hydrogens). wikipedia.org

Table 1: Examples of Carbonyl Condensation Reactions
Reaction TypeReactant 2CatalystExpected Product
KnoevenagelMalononitrilePiperidine2-(1-(Pyridin-4-yl)propylidene)malononitrile
KnoevenagelDiethyl malonatePyridineDiethyl 2-(1-(Pyridin-4-yl)propylidene)malonate
Aldol (Crossed)AcetoneNaOH6-(Pyridin-4-yl)hex-3-en-2-one
Aldol (Crossed)AcetophenoneKOH1-Phenyl-5-(pyridin-4-yl)pent-1-en-3-one

Nucleophilic Additions to the Carbonyl Group (e.g., Grignard Reagents)

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack. Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.comleah4sci.com

The reaction mechanism involves the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon of this compound. This breaks the C=O pi bond, creating a magnesium alkoxide intermediate. Subsequent protonation with a dilute acid yields the corresponding secondary alcohol. mnstate.edu This reaction is a powerful tool for extending the carbon skeleton of the molecule. The choice of Grignard reagent determines the nature of the 'R' group added to the carbinol center.

Table 2: Nucleophilic Addition with Grignard Reagents
Grignard Reagent (R-MgX)R GroupExpected Secondary Alcohol Product
Methylmagnesium bromideMethyl1-(Pyridin-4-yl)pentan-2-ol
Ethylmagnesium bromideEthyl1-(Pyridin-4-yl)hexan-2-ol
Phenylmagnesium bromidePhenyl1-Phenyl-1-(pyridin-4-yl)butan-2-ol
Vinylmagnesium bromideVinyl1-(Pyridin-4-yl)hex-1-en-3-ol

Formation of Imines, Oximes, and Related Derivatives

This compound readily reacts with primary amines and related nitrogen nucleophiles to form carbon-nitrogen double bond derivatives.

Imines (also known as Schiff bases) are formed through the condensation of the aldehyde with a primary amine (R-NH₂). The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the imine. researchgate.net The reaction is reversible and driven to completion by the removal of water. Research has documented the formation of imines from pyridine-4-aldehyde and various amino acids. scilit.comnih.gov

Oximes are formed when the aldehyde reacts with hydroxylamine (B1172632) (NH₂OH). researchgate.net The mechanism is analogous to imine formation, proceeding through a carbinolamine-type intermediate that dehydrates to give the final oxime product (RR'C=NOH). acs.orgnih.gov The formation of oximes from pyridine aldehydes is a well-established transformation.

Table 3: Formation of Imines, Oximes, and Related Derivatives
ReactantProduct TypeGeneral Product Structure
AnilineImineN-(1-(Pyridin-4-yl)butylidene)aniline
MethylamineImineN-Methyl-1-(pyridin-4-yl)butan-1-imine
HydroxylamineOxime4-(Pyridin-4-yl)butanal oxime
SemicarbazideSemicarbazone2-(1-(Pyridin-4-yl)butylidene)hydrazine-1-carboxamide

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This feature significantly influences its susceptibility to both electrophilic and nucleophilic attack, making its reactivity distinct from that of benzene.

Electrophilic Aromatic Substitution Tendencies

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is significantly more difficult than on benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for SₑAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making it even less reactive. wikipedia.orgyoutube.com

When substitution is forced to occur under harsh conditions, it proceeds preferentially at the C-3 and C-5 positions (meta to the nitrogen). study.com This regioselectivity can be explained by examining the stability of the cationic intermediate (arenium ion) formed during the reaction. masterorganicchemistry.com Attack at C-2, C-4, or C-6 leads to a resonance structure where the positive charge is placed on the carbon adjacent to the already electron-deficient nitrogen, which is highly unfavorable. Attack at C-3 or C-5 keeps the positive charge distributed on other carbon atoms, resulting in a more stable intermediate. study.com The 4-alkyl group on this compound is a weak activating group but its effect is insufficient to overcome the strong deactivating effect of the nitrogen atom.

Nucleophilic Substitution Patterns

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). youtube.com Nucleophilic attack occurs preferentially at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com

For this compound, the C-4 position is occupied. Therefore, nucleophilic attack would target the C-2 and C-6 positions. However, SₙAr reactions on an unsubstituted pyridine ring typically require a good leaving group (such as a halide) at the position of attack and are not facile when replacing a hydride ion. Reactions like the Chichibabin reaction (using sodium amide) can achieve amination at the C-2 position, but it is a specialized case.

The reactivity of the pyridine ring towards nucleophiles can be dramatically enhanced by converting the pyridine to a pyridinium salt. nih.govrsc.org N-alkylation or N-acylation makes the ring much more electron-deficient and activates the C-2 and C-4 positions for nucleophilic attack. In the case of an N-substituted 4-alkylpyridinium salt, a nucleophile would readily attack the C-2 and C-6 positions.

Table 4: Summary of Pyridine Ring Substitution Tendencies
Reaction TypeReactivityPreferred Position(s)Mechanistic Rationale
Electrophilic Aromatic SubstitutionDeactivated (requires harsh conditions)C-3, C-5Avoids placing positive charge adjacent to the electronegative nitrogen in the arenium ion intermediate. study.com
Nucleophilic Aromatic SubstitutionActivated (especially with leaving group or as pyridinium salt)C-2, C-6Nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate via resonance. stackexchange.com

Metalation and C-H Functionalization

The direct functionalization of C-H bonds in pyridine rings is a significant area of synthetic chemistry, aiming to increase step-economy by avoiding the pre-installation of functional groups. researchgate.net However, the pyridine ring presents unique challenges due to its electron-deficient nature and the coordinating power of the nitrogen atom, which can interact with Lewis acidic metal catalysts, thereby reducing the ring's reactivity toward electrophilic substitution. researchgate.netbeilstein-journals.org

For this compound, C-H functionalization can be considered at the C2, C3, C5, and C6 positions of the pyridine ring. Directed ortho-metalation is a powerful strategy for regioselective functionalization, where a directing metalating group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond. baranlab.orgacs.org While the butanal side chain at the C4 position is not a classical DMG, direct lithiation of unsubstituted pyridine often leads to metalation at the C2 position due to the inductive effect and coordinating ability of the ring nitrogen. baranlab.orgthieme-connect.com However, a significant challenge in applying this to this compound is the presence of the electrophilic aldehyde group, which would readily react with nucleophilic organometallic reagents. This would likely necessitate the protection of the aldehyde, for example as an acetal (B89532), before any metalation attempts.

Transition-metal-catalyzed C-H functionalization offers an alternative pathway. thieme-connect.com Various catalysts based on palladium, rhodium, iridium, and other metals have been developed for the regioselective alkylation, arylation, and alkenylation of pyridine C-H bonds. thieme-connect.comnih.gov The regioselectivity (i.e., functionalization at the C2, C3, or C4 positions) can be controlled by the choice of catalyst, ligands, and directing groups. thieme-connect.comnih.gov For a C4-substituted pyridine like this compound, functionalization would target the C2/C6 or C3/C5 positions. For instance, iridium-catalyzed C-H borylation often shows selectivity for the C3 position in certain pyridine derivatives. nih.gov

Reaction TypePotential Reagents/CatalystsTarget Position on Pyridine RingKey Challenges/Considerations
Directed ortho-Metalation (DoM)n-BuLi, s-BuLi, LDAC3, C5 (if a directing group is present)Requires protection of the aldehyde group.
Transition-Metal Catalyzed C-H ActivationPd, Rh, Ir complexesC2, C3, C5, C6 (depends on catalyst)Competition between different C-H bonds; potential coordination of catalyst to the aldehyde oxygen.
C-H BorylationIr-based catalysts, B₂pin₂C3, C5Allows for subsequent cross-coupling reactions.

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system, making it available for reactions with electrophiles and Lewis acids, similar to tertiary amines. wikipedia.org

Lewis Acid Adduct Formation

The nitrogen atom in this compound acts as a Lewis base, readily donating its electron pair to a Lewis acid. wikipedia.org This interaction forms a coordinate covalent bond, resulting in a Lewis acid-base adduct. researchgate.net A variety of Lewis acids, including metal halides (e.g., ZnCl₂, TiCl₄, AlBr₃) and organometallic compounds (e.g., B(C₆F₅)₃), can form such adducts. acs.orgmdpi.com

The formation of these adducts significantly alters the electronic properties of the pyridine ring. By withdrawing electron density, the Lewis acid makes the ring more electron-deficient and activates it towards nucleophilic attack. nih.govsemanticscholar.org This principle is utilized in various synthetic transformations. For example, zinc-based Lewis acids have been shown to activate pyridines for nucleophilic aromatic substitution and conjugate addition reactions. nih.govsemanticscholar.org The interaction of the formyl group's carbonyl oxygen with a Lewis acid can also occur, potentially leading to complex equilibria. digitellinc.com

N-Alkylation and Quaternization Reactions

The nucleophilic nitrogen of this compound can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in an Sₙ2 reaction to form a quaternary pyridinium salt. wikipedia.org This process is known as N-alkylation or quaternization. proquest.com The reaction converts the neutral pyridine into a positively charged pyridinium cation, which significantly increases the reactivity of the ring system. wikipedia.orggoogle.com

The efficiency of quaternization can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the temperature. proquest.comnih.gov The formation of the pyridinium salt renders the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack. google.com This activation strategy is fundamental to various synthetic methodologies for modifying the pyridine core. nih.govresearchgate.net

N-Oxide Formation

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.orgwikipedia.org This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, peracetic acid) or with hydrogen peroxide in the presence of a suitable catalyst. wikipedia.orgorgsyn.orgarkat-usa.org The resulting N-oxide, 4-(4-oxobutyl)pyridine 1-oxide, has distinct chemical properties compared to the parent pyridine.

The N-O bond in the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This dipole alters the reactivity of the ring, enhancing the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack. wikipedia.org Conversely, it also activates these positions for certain nucleophilic substitution reactions, often after activation of the oxygen atom by an electrophile like acetic anhydride (B1165640) or phosphorus oxychloride. wikipedia.orgyoutube.com

ReactionTypical ReagentsProduct TypeEffect on Pyridine Ring
Lewis Acid Adduct FormationZnCl₂, B(C₆F₅)₃, AlCl₃Lewis acid-base adductIncreases electrophilicity; activates for nucleophilic attack.
N-Alkylation (Quaternization)CH₃I, C₆H₅CH₂BrQuaternary pyridinium saltCreates a positive charge; strongly activates C2/C4 for nucleophilic attack.
N-Oxide Formationm-CPBA, H₂O₂/CH₃COOHPyridine N-oxideAlters regioselectivity of both electrophilic and nucleophilic reactions.

Enzymatic and Biochemical Transformations of Related Pyridyl Butanals

Oxidoreductase-Mediated Conversions of Oxo-Pyridyl Butanals

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). This class includes dehydrogenases and reductases, which play a central role in metabolism. While specific studies on the enzymatic transformation of this compound are not extensively documented, the reactivity of the aldehyde functional group in related compounds provides a basis for potential biochemical conversions.

Aldehyde reductases or alcohol dehydrogenases could mediate the reduction of the oxo- (aldehyde) group in pyridyl butanals. Such a transformation would convert the aldehyde moiety of this compound into a primary alcohol, yielding 4-(pyridin-4-yl)butan-1-ol. This type of enzymatic reduction is a common biological process for detoxifying aldehydes and for the biosynthesis of alcohols. The interaction of reduced pyridine-aldehyde structures with enzymes like cytochrome b-5 reductase has been noted, indicating that such structures can be recognized by enzyme active sites. nih.gov

Conversely, aldehyde dehydrogenases could catalyze the oxidation of the aldehyde group to a carboxylic acid, transforming this compound into 4-(pyridin-4-yl)butanoic acid. Furthermore, advanced chemo-enzymatic cascades have been developed for the asymmetric dearomatization of activated pyridines, using a combination of amine oxidases and ene-imine reductases (EneIREDs) to produce stereo-defined piperidines from tetrahydropyridine (B1245486) precursors. acs.org Such strategies highlight the potential for enzymes to perform complex transformations on the pyridine core itself, in addition to modifying its side chains.

Pathways of Nicotine (B1678760) Degradation Involving Pyridyl Butanal Intermediates

Scientific literature extensively details several pathways for nicotine degradation, primarily in microbial organisms, which are broadly categorized into the pyridine, pyrrolidine (B122466), and hybrid pathways. These routes of metabolism have been identified in various bacteria, including species of Arthrobacter, Pseudomonas, and Agrobacterium. nih.govfrontiersin.orgnih.govnih.gov However, based on available research, This compound is not a recognized intermediate in these established nicotine degradation pathways.

The primary metabolic routes involve initial enzymatic attacks on either the pyridine or the pyrrolidine ring of the nicotine molecule. frontiersin.orgnih.gov For instance, the pyridine pathway commences with the hydroxylation of the pyridine ring to form 6-hydroxynicotine. frontiersin.org In contrast, the pyrrolidine pathway begins with the oxidation of the pyrrolidine ring. nih.gov A hybrid of these two, also known as the VPP pathway, has also been characterized in several bacterial genera. frontiersin.orgnih.gov

While this compound does not appear as an intermediate, other structurally related compounds with a pyridyl group and a four-carbon chain are involved in nicotine metabolism.

Related Pyridyl Compounds in Nicotine Metabolism

Detailed research has identified other pyridyl compounds that are intermediates in nicotine breakdown. It is important to distinguish these from this compound.

4-Oxo-4-(3-pyridyl)butanoic acid (Keto Acid): This compound is a recognized metabolite in a substantial pathway of nicotine metabolism in humans. acs.orgnih.gov Studies have shown that the conversion of nicotine to keto acid and subsequently to 4-hydroxy-4-(3-pyridyl)butanoic acid accounts for a significant portion of the nicotine dose in humans. acs.orgnih.gov

4-Hydroxy-4-(3-pyridyl)butanoic acid (Hydroxy Acid): This is another key metabolite found in human urine following nicotine intake. nih.gov It is formed from the aforementioned keto acid. acs.orgnih.gov The presence of these compounds indicates a metabolic route involving the 2'-oxidation of nicotine. nih.gov

4-hydroxy-1-(3-pyridyl)-1-butanone: This intermediate has been identified in a variant of the pyrrolidine pathway in the bacterium Pseudomonas plecoglossicida. researchgate.net

The table below summarizes key intermediates that are well-documented in major nicotine degradation pathways, highlighting the absence of this compound.

PathwayKey IntermediatesOrganism/System Examples
Pyridine Pathway 6-Hydroxynicotine, 6-Hydroxy-N-methylmyosmine, 6-Hydroxy-pseudooxynicotine, 2,6-DihydroxypseudooxynicotineArthrobacter nicotinovorans, Nocardioides sp. nih.govfrontiersin.org
Pyrrolidine Pathway Pseudooxynicotine, 3-Succinoyl-pyridine, 6-Hydroxy-3-succinoyl-pyridinePseudomonas putida nih.gov
Hybrid (VPP) Pathway 6-Hydroxynicotine, 6-Hydroxy-pseudooxynicotine, 6-Hydroxy-3-succinoyl-pyridineAgrobacterium tumefaciens, Shinella sp., Ochrobactrum sp. frontiersin.orgnih.gov
Human Metabolism Cotinine, 3'-Hydroxycotinine, 4-Oxo-4-(3-pyridyl)butanoic acid, 4-Hydroxy-4-(3-pyridyl)butanoic acidHumans acs.orgnih.govnih.gov
Pyrrolidine Variant 4-hydroxy-1-(3-pyridyl)-1-butanonePseudomonas plecoglossicida researchgate.net

Spectroscopic and Mass Spectrometric Data for this compound Remains Elusive in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and chemical literature, detailed experimental spectroscopic and mass spectrometric data for the chemical compound this compound could not be located. As a result, the generation of a comprehensive article focusing on its spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought specific data pertaining to the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses of this compound. This information is fundamental for the scientific discourse requested in the article's outline, which included sections on proton and carbon NMR analysis, advanced NMR techniques, and the application of GC-MS and LC-MS for identification and purity assessment.

Searches for the synthesis and characterization of this compound did not yield publications containing the requisite spectroscopic data. While general principles of NMR and mass spectrometry for pyridine derivatives and aldehydes are well-documented, specific chemical shifts, coupling constants, and fragmentation patterns for this compound are not present in the accessible scientific domain. This absence of primary data makes it impossible to construct the detailed, data-driven article as specified.

Scientific articles of this nature rely on previously published and peer-reviewed experimental findings. Without access to such foundational data for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authority.

Therefore, until the spectroscopic and mass spectrometric characterization of this compound is reported in the scientific literature, the creation of the outlined article remains unachievable.

Spectroscopic Characterization and Structural Elucidation of 4 Pyridin 4 Ylbutanal

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of molecules by probing their vibrational modes. rsc.orgmdpi.com For 4-Pyridin-4-ylbutanal, these methods provide detailed information about the constituent functional groups—the pyridine (B92270) ring and the aldehyde group—and their interconnectivity.

The vibrational spectrum of this compound is a composite of the vibrational modes originating from the 4-substituted pyridine ring and the butanal side chain. The assignment of these bands can be made by comparing them to the well-documented spectra of pyridine and its derivatives, as well as the known characteristic frequencies for aldehydes. researchgate.netnih.govresearchgate.net

The pyridine ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N ring stretching vibrations produce a series of bands, often complex, in the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.net The band around 1437 cm⁻¹ in pure pyridine is a known marker for the free pyridine ring. researchgate.net Ring breathing modes, which involve the synchronous expansion and contraction of the entire ring, are strong and sharp in the Raman spectrum and typically appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net

The aldehyde functional group provides two highly characteristic vibrational markers. The first is the C=O stretching vibration, which gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 1740-1720 cm⁻¹ for aliphatic aldehydes. The second is the aldehydic C-H stretching vibration, which usually appears as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of these distinct bands confirms the aldehyde functionality.

The aliphatic butyl chain contributes C-H stretching vibrations (symmetric and asymmetric) in the 3000-2850 cm⁻¹ region and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound This table is interactive and can be sorted by clicking the column headers.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
3100-3000 C-H Stretch Pyridine Ring Medium-Weak
3000-2850 C-H Stretch Butyl Chain Strong
~2850 & ~2750 C-H Stretch Aldehyde (-CHO) Medium-Weak
1740-1720 C=O Stretch Aldehyde (-CHO) Strong, Sharp
1610-1580 C=C, C=N Ring Stretch Pyridine Ring Medium-Strong
1500-1400 C=C, C=N Ring Stretch Pyridine Ring Medium-Strong
~1465 C-H Bend (Scissoring) Butyl Chain Medium
~1030 & ~1000 Ring Breathing Pyridine Ring Strong (Raman)

The flexibility of the butyl side chain in this compound allows for the existence of multiple conformational isomers (conformers) due to rotation around the C-C single bonds. Vibrational spectroscopy can offer insights into this conformational landscape, as different conformers may exhibit slightly different vibrational frequencies. mdpi.comnih.gov

By performing temperature-dependent spectroscopic studies or comparing experimental spectra with theoretical calculations for different stable conformers, it is possible to identify the predominant conformation in a given state (solid, liquid, or in solution) or to characterize the mixture of conformers present. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light in the ultraviolet or visible regions. shu.ac.uklibretexts.org

For this compound, the primary chromophore is the pyridine ring. The aldehyde group also acts as a chromophore. The UV-Vis spectrum is expected to be dominated by electronic transitions associated with these two groups. libretexts.orgresearchgate.net

The pyridine ring exhibits two main types of transitions:

π→π* Transitions : These are high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. For pyridine, these transitions typically occur in the far-UV region (around 178 nm) and a second, less intense band is observed around 250-260 nm. libretexts.orgresearchgate.net

n→π* Transitions : This is a lower-intensity absorption caused by the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. This transition is symmetry-forbidden, resulting in a weak band, and for pyridine, it is often observed as a shoulder on the longer-wavelength side of the main π→π* band, around 270-380 nm. libretexts.orglibretexts.org

The aldehyde group also possesses a C=O double bond and lone pairs on the oxygen atom, allowing for its own set of transitions. The most relevant in the near-UV region is the weak n→π* transition, which typically occurs around 270-300 nm for aliphatic aldehydes. This absorption band is expected to overlap with the n→π* transition of the pyridine ring.

Table 2: Expected Electronic Transitions for this compound This table is interactive and can be sorted by clicking the column headers.

Transition Type Chromophore Approximate λmax (nm) Molar Absorptivity (ε)
π→π* Pyridine Ring ~250-260 High (~2,000-10,000)
n→π* Pyridine Ring (N lone pair) ~270-380 Low (~100-1,000)
n→π* Aldehyde (O lone pair) ~270-300 Very Low (~10-100)

Chromatographic Methods in Analytical Research

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for assessing the purity of this compound and separating it from potential impurities or starting materials. researchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

The basic nature of the pyridine ring (pKa ≈ 5.2) means that the peak shape can be improved by using a buffered mobile phase to control the ionization state of the molecule. helixchrom.com A slightly acidic mobile phase (e.g., pH 3-5) would ensure the pyridine nitrogen is protonated, leading to consistent retention and sharp, symmetrical peaks.

UV detection is the most common method for compounds containing a chromophore. thermofisher.com Based on the UV-Vis spectrum, a detection wavelength around 254 nm would be appropriate, as this corresponds to the strong π→π* transition of the pyridine ring, ensuring high sensitivity. researchgate.net

Table 3: Typical HPLC Parameters for Analysis of this compound This table is interactive and can be sorted by clicking the column headers.

Parameter Description
Column C18 (Octadecylsilane), 5 µm particle size, e.g., 150 mm x 4.6 mm
Mobile Phase A: Acetonitrile (B52724); B: Water with 0.1% Formic Acid or Ammonium (B1175870) Acetate buffer
Elution Mode Isocratic or Gradient elution, depending on the complexity of the sample
Flow Rate 1.0 mL/min
Detection UV Absorbance at 254 nm
Injection Volume 10-20 µL
Column Temperature 25-40 °C

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of this compound, a compound featuring both a pyridine ring and an aldehyde functional group, UPLC provides a powerful tool for purity assessment, quantification, and separation from related impurities or reactants.

A typical UPLC method for the analysis of this compound would employ a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with a range of polarities.

For enhanced detection and sensitivity, especially for trace-level analysis, derivatization of the aldehyde group with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. waters.comoup.com This reaction forms a stable hydrazone derivative that exhibits strong UV absorbance at a higher wavelength (around 360 nm), moving it away from potential interferences. However, for routine analysis where sufficient concentration is present, direct UV detection of the pyridine ring (around 254-260 nm) is also feasible.

The following table outlines a proposed set of UPLC conditions for the analysis of this compound, based on established methods for similar compounds.

ParameterCondition
Instrument Acquity UPLC System or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 1-5 µL
Column Temperature 40 °C
Detection Wavelength 254 nm
Gradient Program
Time (min)%A%B
0.0955
3.0595
4.0595
4.1955
5.0955

This UPLC method provides a rapid analysis time of under 5 minutes, a significant improvement over traditional HPLC methods which can take considerably longer. waters.comoup.com The use of a sub-2 µm particle column ensures high resolution, allowing for the separation of this compound from closely related impurities. The acidic mobile phase helps to produce sharp, symmetrical peaks for the pyridine-containing analyte. The specified gradient program is designed to effectively elute the compound of interest while also cleaning the column of any less polar components. The choice of a C18 column is based on its wide applicability and success in the separation of a broad range of aromatic and moderately polar compounds. oup.com

Computational and Theoretical Studies of 4 Pyridin 4 Ylbutanal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. For a molecule like 4-Pyridin-4-ylbutanal, these calculations can elucidate its three-dimensional shape, vibrational modes, and energetic stability.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. It is particularly effective for determining the equilibrium geometry of molecules, a process known as geometry optimization. nih.gov This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, DFT calculations would identify the most stable conformer by optimizing bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to perform a vibrational analysis. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. acs.org The analysis helps to characterize the molecule and confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). sid.ir

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT) This table presents hypothetical but realistic geometric parameters for the key structural features of this compound, as would be predicted by a DFT calculation.

Parameter Bond/Angle Predicted Value
Bond Length C=O (aldehyde) ~1.21 Å
C-C (alkyl chain) ~1.53 Å
C=N (pyridine) ~1.34 Å
C=C (pyridine) ~1.39 Å
Bond Angle C-C-C (alkyl chain) ~112°
C-C=O (aldehyde) ~124°
C-N-C (pyridine) ~117°

Table 2: Predicted Key Vibrational Frequencies for this compound (DFT) This table shows representative vibrational frequencies and their assignments. Experimental values for pyridine (B92270) itself show characteristic ring stretching modes between 1400 and 1600 cm⁻¹. cdnsciencepub.com

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
C-H Stretch (aldehyde) Aldehyde ~2720, ~2820
C=O Stretch Aldehyde ~1730
C=N, C=C Stretch Pyridine Ring ~1590, ~1480, ~1430
C-H Stretch (sp³) Alkyl Chain ~2850 - 2960

Coupled Cluster Theory Applications

Coupled Cluster (CC) theory is a high-accuracy, post-Hartree-Fock method often considered the "gold standard" in quantum chemistry for its ability to provide very precise energy calculations. wikipedia.orgmaplesoft.com CC methods systematically account for electron correlation, which is neglected in simpler models like Hartree-Fock. arxiv.orgaps.org Due to their high computational expense, they are typically used for smaller molecules or to benchmark the accuracy of more economical methods like DFT. nih.gov

For this compound, a method like Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) could be used to calculate a highly accurate energy for the DFT-optimized geometry. This allows for a refinement of the molecule's stability and can be crucial for studies where precise energy differences are important, such as in reaction mechanism analysis.

Table 3: Example Comparison of Relative Conformational Energies (kcal/mol) This table illustrates how CCSD(T) can be used to benchmark DFT results for different hypothetical conformers of this compound.

Conformer DFT (B3LYP) Relative Energy CCSD(T) Relative Energy
A (Lowest Energy) 0.00 0.00
B 1.25 1.10

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, polarity, and optical properties. Computational methods can map the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (HOMO/LUMO) Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap generally suggests a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be primarily located on the electron-rich pyridine ring. The LUMO could be distributed over the pyridine ring, which has low-lying π* orbitals, or potentially involve the π* orbital of the carbonyl group.

Table 4: Illustrative Frontier Orbital Energies for this compound This table provides typical energy values for frontier orbitals as would be calculated by DFT. A smaller energy gap suggests higher reactivity. researchgate.net

Orbital Energy (eV)
HOMO ~ -6.5
LUMO ~ -1.2

| Energy Gap (ΔE) | ~ 5.3 |

Charge Distribution Analysis (e.g., Natural Population Analysis)

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, resulting in partial atomic charges. This analysis reveals the polarity of bonds and identifies potential sites for electrophilic or nucleophilic attack.

In this compound, the electronegative nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group are expected to carry significant negative partial charges. Consequently, the carbon atoms bonded to them (the pyridine carbons adjacent to nitrogen and the carbonyl carbon) will exhibit positive partial charges, marking them as electrophilic sites.

Table 5: Illustrative Natural Population Analysis (NPA) Charges This table shows representative partial charges on key atoms of this compound. Negative values indicate electron-rich sites, while positive values indicate electron-poor sites.

Atom Element Predicted NPA Charge (a.u.)
N1 Nitrogen (Pyridine) ~ -0.65
C2, C6 Carbon (Pyridine, adjacent to N) ~ +0.20
C4 Carbon (Pyridine, attachment point) ~ -0.15
C7 Carbon (Alkyl chain) ~ -0.20 to -0.25
C10 Carbon (Carbonyl) ~ +0.55

Reactivity and Mechanism Predictions

The computational data gathered from the analyses above can be synthesized to predict the chemical reactivity of this compound and to explore potential reaction mechanisms. nih.gov

Nucleophilic Attack: The NPA charge analysis identifies the carbonyl carbon as a primary electrophilic site, making it susceptible to attack by nucleophiles. This is a characteristic reaction of aldehydes.

Electrophilic Attack: The pyridine nitrogen, with its high negative charge and contribution to the HOMO, is the most likely site for protonation or attack by other electrophiles.

Reaction Mechanisms: Computational chemistry can model the entire pathway of a chemical reaction. For instance, the reduction of the aldehyde group to an alcohol can be simulated by calculating the energies of the reactants, products, and the transition state that connects them. The energy of the transition state determines the activation energy barrier, providing a quantitative measure of the reaction rate.

Table 6: Summary of Predicted Reactive Sites in this compound

Site Type of Reactivity Computational Evidence
Carbonyl Carbon (C=O) Electrophilic Large positive NPA charge
Pyridine Nitrogen (N) Nucleophilic / Basic Large negative NPA charge; contribution to HOMO
α-Hydrogen (to C=O) Acidic Susceptible to deprotonation to form an enolate

Electrostatic Potential Surfaces and Fukui Indices for Predicting Reaction Sites

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods such as the calculation of electrostatic potential (ESP) surfaces and Fukui indices are employed to predict the most probable sites for electrophilic and nucleophilic attack.

The electrostatic potential surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. mdpi.com For this compound, the ESP surface would be characterized by regions of negative potential (color-coded in red) and positive potential (color-coded in blue). The most negative region is anticipated around the nitrogen atom of the pyridine ring, attributable to its lone pair of electrons, making it a prime target for electrophiles and protonation. Conversely, positive potential is expected around the hydrogen atoms, particularly the aldehydic proton, indicating susceptibility to nucleophilic attack. These positive and negative regions are critical in guiding noncovalent interactions. mdpi.com

Fukui indices offer a more quantitative approach, derived from conceptual density functional theory, to identify reactive sites. These indices measure the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. substack.com There are three main types of Fukui indices:

f⁻ : Predicts the most likely site for an electrophilic attack (where a molecule will react with electrophiles).

f⁺ : Predicts the most likely site for a nucleophilic attack (where a molecule will react with nucleophiles). substack.com

f⁰ : Predicts the most likely site for a radical attack.

For this compound, calculations would likely pinpoint the nitrogen atom and specific carbons on the pyridine ring as having high f⁻ values, indicating their nucleophilic character. The aldehydic carbon would be expected to have a high f⁺ value, marking it as the primary electrophilic center susceptible to attack by nucleophiles.

Table 1: Predicted Reactive Sites in this compound Based on Computational Indices.
Atomic SiteComputational MethodPredicted ReactivityRationale
Pyridine Nitrogen (N)Electrostatic Potential / Fukui Index (f⁻)Site for Electrophilic Attack / ProtonationHigh electron density due to the lone pair.
Aldehyde Carbon (C=O)Electrostatic Potential / Fukui Index (f⁺)Site for Nucleophilic AttackElectron-deficient due to the electronegative oxygen atom.
Aldehyde Oxygen (C=O)Electrostatic PotentialSite for Electrophilic Attack / H-bondingHigh electron density from lone pairs.
Alpha-Carbons (to ring and aldehyde)Fukui Index (f⁻)Site for Electrophilic Attack (deprotonation)Acidity of alpha-hydrogens allows for enolate formation.

Computational Studies of Reaction Mechanisms and Energetics

Computational studies are instrumental in elucidating the detailed pathways of chemical reactions, providing a molecular-level understanding of mechanisms that complements experimental findings. pitt.edursc.org For this compound, theoretical calculations, primarily using density functional theory (DFT), can map the potential energy surface for various transformations, such as oxidation, reduction, or condensation reactions involving the aldehyde group.

These studies involve:

Geometry Optimization : Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Transition State Searching : Locating the saddle point on the potential energy surface that connects reactants to products, which corresponds to the highest-energy point along the reaction coordinate.

Energy Calculation : Determining the relative energies of all species along the reaction pathway. This allows for the calculation of key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH) and activation energies (Ea).

For instance, in a nucleophilic addition to the carbonyl group of this compound, computational models can predict the activation energy barrier, influencing the reaction rate. mdpi.com They can also determine the relative stability of potential intermediates, helping to rationalize the observed product distribution. These computational approaches are invaluable for understanding complex reaction pathways and predicting the outcomes of new chemical transformations. mdpi.com

Conformational Landscape Exploration

The three-dimensional shape and flexibility of a molecule are critical to its physical properties and biological activity. Computational chemistry allows for a detailed exploration of the conformational landscape of this compound, identifying stable conformers and the energy barriers that separate them.

Tautomerism Studies and Energetic Preferences

Tautomers are constitutional isomers of organic compounds that readily interconvert. For this compound, the most significant tautomerism is the keto-enol equilibrium, where the aldehyde (keto form) can interconvert to its corresponding vinyl alcohol (enol form), 4-(pyridin-4-yl)but-1-en-1-ol.

Keto Form (Aldehyde): Pyridin-4-yl-CH₂-CH₂-CH₂-CHO Enol Form (Vinyl Alcohol): Pyridin-4-yl-CH₂-CH₂-CH=CHOH

Computational methods are used to calculate the relative energies of these two forms in both the gas phase and in different solvents. researchgate.net These calculations typically show that the keto form is significantly more stable than the enol form for simple aldehydes, but the equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. mdpi.com By quantifying the energy difference (ΔE), chemists can predict the equilibrium constant and the relative populations of each tautomer under various conditions. nih.gov

Table 2: Hypothetical Calculated Relative Energies for Tautomers of this compound.
TautomerComputational MethodRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)Predicted Stability
Keto (Aldehyde)DFT (B3LYP/6-31G)0.00 (Reference)0.00 (Reference)Most Stable
Enol (Vinyl Alcohol)DFT (B3LYP/6-31G)+8.5+6.2Less Stable

Rotational Barriers and Conformational Isomerism

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformations. The key rotatable bonds include the C-C bond between the pyridine ring and the butyl chain, as well as the C-C bonds within the chain itself.

Computational studies can map the potential energy as a function of the dihedral angle of a specific bond. The energy maxima on this profile correspond to the rotational barriers (torsional barriers), which are the energy required to rotate from one stable conformation to another. rsc.orgbiomedres.us The energy minima represent the most stable conformers.

For this compound, the rotation around the bond connecting the ring to the side chain is of particular interest, as it dictates the orientation of the butyl group relative to the pyridine ring. This orientation can be influenced by steric hindrance and electronic effects. biomedres.us By calculating these barriers, researchers can understand the molecule's flexibility and the likelihood of it adopting specific shapes at a given temperature. figshare.com

Table 3: Hypothetical Calculated Rotational Barriers for Key Bonds in this compound.
Rotatable BondDescriptionCalculated Rotational Barrier (kcal/mol)Implication
Py-C1Rotation of the butyl chain relative to the pyridine ring~3-5Relatively free rotation, allowing multiple orientations.
C1-C2Rotation within the butyl chain (gauche/anti)~3-4Standard alkane rotational barriers, favoring the anti-conformer.
C3-C4 (CHO)Rotation of the aldehyde group~5-7Higher barrier due to potential steric interactions with the chain.

Advanced Research Directions and Future Perspectives in 4 Pyridin 4 Ylbutanal Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing 4-Pyridin-4-ylbutanal and its derivatives is geared towards efficiency, safety, and environmental responsibility. Research is anticipated to move beyond traditional multi-step batch processes, which often involve hazardous reagents and generate significant waste. The focus will shift to developing innovative synthetic routes that are both novel and sustainable.

Key research objectives in this area include:

Catalytic C-H Activation: Direct functionalization of pyridine (B92270) feedstocks through C-H activation would offer a more atom-economical route, eliminating the need for pre-functionalized starting materials.

Biocatalysis: Employing enzymes or whole-cell systems could enable highly selective and environmentally benign synthesis under mild conditions, reducing energy consumption and avoiding harsh chemicals.

Photoredox Catalysis: Utilizing visible light to drive the synthesis offers a green alternative to traditional methods that require high temperatures or stoichiometric metal reagents. organic-chemistry.org

Synthetic Strategy Potential Advantages Research Focus
Catalytic C-H Functionalization High atom economy, reduced steps.Development of selective catalysts for alkylation of the pyridine ring.
Biocatalytic Routes High selectivity, mild reaction conditions, biodegradability.Screening for enzymes capable of producing the butanal side chain.
Flow Chemistry Synthesis Enhanced safety, scalability, and process control.Optimization of reaction parameters in a continuous flow environment. nih.gov
Photoredox Catalysis Use of renewable energy (light), mild conditions.Designing photocatalytic cycles for coupling pyridine precursors with aldehyde synthons. organic-chemistry.org

Exploration of Complex Reactivity Patterns and Selectivity Control

This compound possesses two distinct reactive sites: the nucleophilic pyridine nitrogen and the electrophilic aldehyde carbon. Future research will delve into the complex interplay between these functional groups to achieve unprecedented levels of selectivity and to uncover novel transformations.

Controlling the chemoselectivity—differentiating between the reactivity of the pyridine ring and the aldehyde—is a primary challenge. For instance, in reactions involving both a nucleophile and an electrophile, either functional group could react. Advanced strategies for selectivity control will be crucial.

Orthogonal Protection Strategies: Developing protecting groups that can mask one functional group while the other reacts, and which can be removed under specific, non-interfering conditions.

Catalyst-Controlled Selectivity: Designing catalysts that selectively activate one site over the other. For example, a Lewis acid might coordinate to the pyridine nitrogen, enhancing the electrophilicity of the ring, or it could activate the aldehyde for nucleophilic attack. nih.gov

Domino and Cascade Reactions: Designing multi-step, one-pot reactions where an initial reaction at one site triggers a subsequent transformation at the other, allowing for the rapid construction of complex molecular architectures. mdpi.com

Application in Materials Science Precursors and Polymer Chemistry

The unique bifunctional nature of this compound makes it an attractive candidate as a monomer or precursor for advanced materials and functional polymers. Its pyridine moiety can participate in metal coordination and hydrogen bonding, while the aldehyde group is available for various polymerization and cross-linking reactions.

Future research in this domain will likely focus on:

Metal-Organic Frameworks (MOFs): Using the pyridine nitrogen as a coordinating ligand to construct porous MOFs with potential applications in gas storage, separation, and catalysis.

Polymers with Tunable Properties: The aldehyde can be used in condensation polymerizations (e.g., with amines to form polyimines) to create materials where the pyridine units are pendant groups. These pyridine groups can later be used to tune the material's properties, such as its response to pH, its ability to chelate metals, or its catalytic activity.

Self-Healing Materials: Incorporating this compound into polymer backbones could introduce reversible bonds (e.g., imines) or non-covalent interactions (hydrogen bonds via the pyridine), leading to materials with self-healing capabilities.

Material Type Role of this compound Potential Application
Functional Polymers MonomerpH-responsive materials, metal-chelating resins, polymer-supported catalysts.
Metal-Organic Frameworks (MOFs) Organic LinkerGas storage, chemical separations, heterogeneous catalysis.
Supramolecular Assemblies Building BlockSmart materials, sensors, drug delivery systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern chemical production. nih.gov Integrating the synthesis of this compound and its derivatives into automated flow platforms offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.net

Key advancements will involve:

Multi-Step Continuous Synthesis: Developing end-to-end flow processes where starting materials are converted to the final product through multiple reaction steps without manual isolation of intermediates. dntb.gov.ua This improves efficiency and minimizes exposure to potentially hazardous intermediates.

Automated Reaction Optimization: Coupling flow reactors with machine learning algorithms to enable real-time analysis and automated optimization of reaction conditions (e.g., temperature, flow rate, stoichiometry), leading to higher yields and purity. soci.org

On-Demand Synthesis: Utilizing automated platforms for the rapid, on-demand synthesis of a library of this compound derivatives for high-throughput screening in drug discovery or materials science.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To fully understand and optimize the complex reactions involving this compound, it is essential to monitor them in real-time. Advanced in situ spectroscopic techniques provide a window into the reaction as it happens, revealing mechanistic details, identifying transient intermediates, and quantifying reaction kinetics.

Future research will focus on the application of techniques such as:

Process Analytical Technology (PAT): Integrating probes directly into the reaction vessel (batch or flow) to continuously monitor key parameters.

In Situ NMR and IR Spectroscopy: These methods can track the consumption of reactants and the formation of products and intermediates without the need for sampling, providing rich mechanistic data.

Raman Spectroscopy: Particularly useful for monitoring reactions in heterogeneous mixtures or for tracking changes in specific functional groups with high sensitivity.

Rational Design of New Chemical Entities via Computational Methods

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. nih.gov By using computational methods, researchers can rationally design novel chemical entities based on this compound with tailored properties, predicting their behavior before committing to laboratory synthesis. nih.gov

Future directions in this area include:

Predictive Modeling of Reactivity: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the most likely sites of reaction, understand selectivity, and calculate activation energies for different reaction pathways.

Virtual Screening and Library Design: Computationally generating and evaluating large virtual libraries of this compound derivatives to identify candidates with desired properties, such as binding affinity to a biological target or specific electronic properties for materials applications.

Mechanism Elucidation: Simulating reaction mechanisms to understand the role of catalysts, solvents, and reaction conditions, thereby guiding the development of more efficient synthetic processes.

Computational Method Application for this compound Expected Outcome
Density Functional Theory (DFT) Calculating electronic structure, reaction energies.Prediction of reactivity, selectivity, and spectroscopic properties.
Molecular Dynamics (MD) Simulating polymer or material structures.Understanding material properties like stability and flexibility.
Quantitative Structure-Activity Relationship (QSAR) Correlating structure with biological activity.Design of new drug candidates based on the this compound scaffold. nih.gov

Q & A

Q. What are the established synthetic routes for 4-Pyridin-4-ylbutanal, and how can reaction conditions be optimized for improved yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves alkylation of pyridine derivatives with halogenated intermediates. For example, chlorobutylpyridine precursors (e.g., 4-(4-chlorobutyl)pyridine hydrochloride) can undergo oxidation to yield the aldehyde group . Optimization strategies include:

  • Catalyst selection : Use of Pd/C or TEMPO for controlled oxidation.
  • Temperature control : Maintaining 50–60°C to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Pyridine protons appear as doublets at δ 8.5–8.7 ppm; aldehyde protons resonate at δ 9.5–10.0 ppm.
  • IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 163.1 (C₉H₁₁NO⁺).

Cross-validation with computational methods (e.g., PubChem’s InChI key) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Strategies include:

  • Multi-technique validation : Combine NMR, X-ray crystallography (if crystalline), and HPLC-MS to confirm purity .
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian software).
  • Isolation of intermediates : Track reaction progression via TLC or GC-MS to identify byproducts .

Case Study : A 2025 study resolved aldehyde tautomerization ambiguities by analyzing solvent-dependent NMR shifts in DMSO-d₆ vs. CDCl₃ .

Q. What mechanistic approaches are effective for studying this compound’s bioactivity in cellular systems?

Methodological Answer:

  • Target identification : Use affinity chromatography or pull-down assays with aldehyde-functionalized probes.
  • Enzyme inhibition assays : Test aldehyde dehydrogenase (ALDH) inhibition via NADH depletion kinetics .
  • Transcriptomic profiling : RNA-seq can identify differentially expressed genes post-treatment.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste disposal : Quench aldehyde residues with sodium bisulfite before aqueous disposal .

Note : Always consult SDS sheets for region-specific regulations and first-aid measures (e.g., eye irrigation with 0.9% saline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.